C12E4's ability to form micelles and interact with different interfaces makes it valuable for studying phase behavior in complex systems. Researchers have used C12E4 to investigate the post-deposition motion of the surfactant front and the deformation of the subphase surface using Marangoni flow and capillary waves [].
C12E4's micellization behavior and its interaction with other molecules are of particular interest. Studies have explored the mixed micellization and interfacial properties of C12E4 in the absence and presence of other additives, such as sodium propionate, to understand its behavior in various environments [].
The ability of C12E4 solutions to undergo phase transformations under different conditions is another area of research. Scientists have employed techniques like Rayleigh light scattering (RLS) to investigate the phase transformation of C12E4 aqueous solutions under different heating methods, providing insights into its temperature-dependent behavior [].
C12E4's potential applications extend beyond the mentioned examples. It has been explored in various other research areas, including:
Tetraethylene glycol monododecyl ether is a non-ionic surfactant characterized by its molecular formula and a molecular weight of approximately 362.54 g/mol. It appears as a colorless to light yellow liquid with a pleasant odor and a melting point of around 14 °C . This compound is known for its emulsifying and surfactant properties, making it useful in various industrial applications.
Tetraethylene glycol monododecyl ether is synthesized through the reaction of dodecanol with tetraethylene glycol in the presence of an acid catalyst. The process typically involves:
This method allows for the efficient production of tetraethylene glycol monododecyl ether with high purity .
Tetraethylene glycol monododecyl ether has a wide range of applications, including:
Studies on tetraethylene glycol monododecyl ether have focused on its interactions with other compounds, particularly in formulations where it serves as a surfactant. Its ability to reduce surface tension makes it effective in stabilizing emulsions and foams. Interaction studies often assess its compatibility with other surfactants, solvents, and active pharmaceutical ingredients, highlighting its role in improving formulation stability and efficacy .
Tetraethylene glycol monododecyl ether shares structural similarities with other polyethylene glycol ethers but has unique properties due to its longer alkyl chain (dodecyl). Below is a comparison with similar compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Tetraethylene glycol monododecyl ether | C20H42O5 | Long dodecyl chain enhances emulsifying properties |
Tetraethylene glycol monooctyl ether | C16H34O5 | Shorter alkyl chain; lower viscosity |
Tetraethylene glycol monohexyl ether | C12H26O5 | Even shorter alkyl chain; different solubilization characteristics |
Decaethylene glycol monododecyl ether | C22H46O10 | Longer ethylene oxide chain; more hydrophilic |
Tetraethylene glycol monododecyl ether's unique combination of hydrophobic (dodecyl) and hydrophilic (tetraethylene glycol) components allows it to function effectively across diverse applications, distinguishing it from other similar compounds .
Irritant;Environmental Hazard